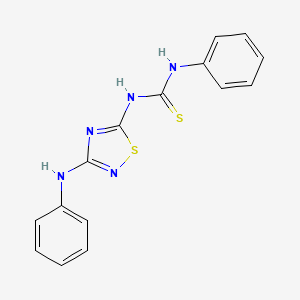
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is an organic compound belonging to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and a sulfanyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(prop-2-en-1-yl)-4-hydroxy-6-methyl-2H-pyran-2-one with a thiol reagent can yield the desired compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process may involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or alter the double bonds.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyran ring.
Aplicaciones Científicas De Investigación
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes related to oxidative stress. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-(prop-2-en-1-yl)-4-hydroxy-2H-pyran-2-one: Similar structure but with a hydroxyl group instead of a sulfanyl group.
6-Methyl-3-(prop-2-en-1-yl)-4-methylthio-2H-pyran-2-one: Contains a methylthio group instead of a sulfanyl group.
Uniqueness
6-Methyl-3-(prop-2-en-1-yl)-4-sulfanyl-2H-pyran-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propiedades
Número CAS |
923602-32-8 |
|---|---|
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
6-methyl-3-prop-2-enyl-4-sulfanylpyran-2-one |
InChI |
InChI=1S/C9H10O2S/c1-3-4-7-8(12)5-6(2)11-9(7)10/h3,5,12H,1,4H2,2H3 |
Clave InChI |
YEDCPKKSPPXUTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)CC=C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


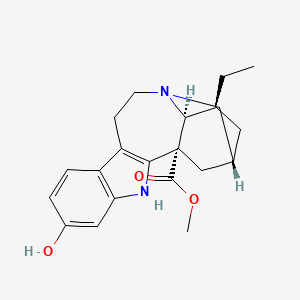
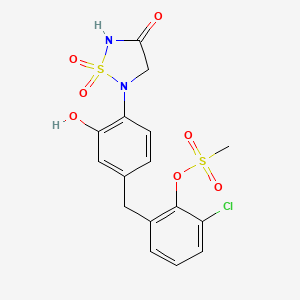
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)

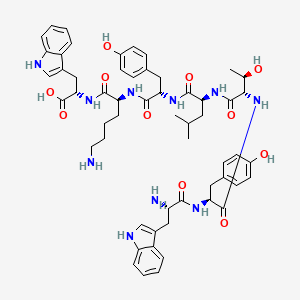
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
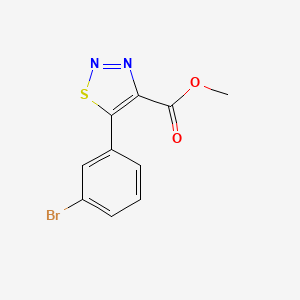
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
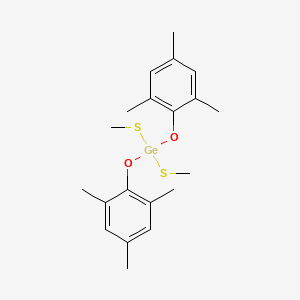
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
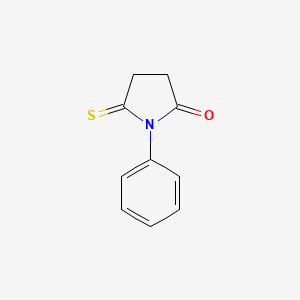
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
